1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is an organic compound characterized by its complex structure, which includes bromine, chlorine, and trifluoromethylthio functional groups. This compound is of interest in various fields such as organic chemistry and medicinal chemistry due to its potential applications.
The compound can be sourced from chemical suppliers and is often synthesized in laboratory settings for research purposes. Its unique structure makes it a valuable intermediate in the synthesis of other chemical entities.
This compound belongs to the class of halogenated ketones and is classified based on its functional groups: a ketone (due to the carbonyl group) and halogenated (due to the presence of bromine and chlorine).
The synthesis of 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves several steps:
The molecular structure of 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one can be represented by its molecular formula .
1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one can participate in various chemical reactions:
The mechanism of action for 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with biological targets. The reactive sites provided by the bromomethyl and chloropropanone groups allow for covalent bonding with nucleophilic residues in proteins, potentially leading to inhibition or modulation of enzymatic activity. This interaction may also influence cellular pathways by altering redox states or inducing oxidative stress.
The compound exhibits stability under normal conditions but may react under specific conditions due to the presence of halogen atoms which enhance its reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C11H9BrClF3OS |
| Molecular Weight | 361.61 g/mol |
| IUPAC Name | 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one |
| InChI | InChI=1S/C11H9BrClF3OS/c12-10(14)8-5-4-7(13)9(15)6(8)11(16)17/h4-6H,5H2,1-3H3 |
| InChI Key | A unique identifier |
The compound has several applications in scientific research:
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4